

25iP-NBOMe Hydrochloride CAS number and molecular structure

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Compound of Interest

Compound Name: 25iP-NBOMe Hydrochloride

Cat. No.: B12352322

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An In-depth Technical Guide to 25iP-NBOMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **25iP-NBOMe Hydrochloride**, a potent synthetic phenethylamine. Due to the limited specific data on the 25iP-NBOMe variant, this document incorporates data from closely related and well-studied analogues, primarily 25I-NBOMe, to provide a representative technical profile. All information pertaining to analogues will be explicitly noted.

Core Compound Information

25iP-NBOMe Hydrochloride is classified as a phenethylamine. Its formal chemical name is 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-(1-methylethyl)-benzeneethanamine, monohydrochloride.

Molecular Structure

The molecular structure of 25iP-NBOMe consists of a phenethylamine core with a 2-methoxybenzyl group attached to the amine. The phenyl ring is substituted with two methoxy groups and an isopropyl group.

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Figure 1. Molecular Structure of 25iP-NBOMe.

Physicochemical and Pharmacological Data

The following table summarizes key quantitative data for **25iP-NBOMe Hydrochloride** and its well-studied analogue, 25I-NBOMe Hydrochloride.

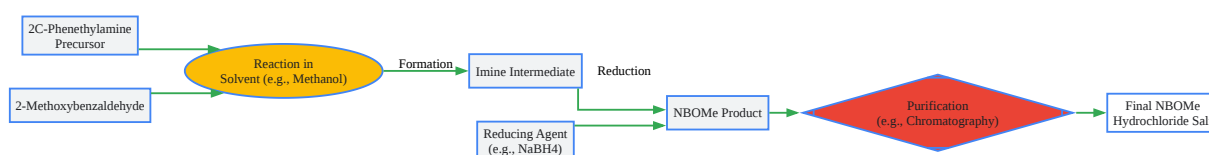
Property	25iP-NBOMe Hydrochloride	25I-NBOMe Hydrochloride (Analogue Data)
CAS Number	2725318-60-3	1043868-97-8[1]
Molecular Formula	C ₂₁ H ₂₉ NO ₃ • HCl	C ₁₈ H ₂₂ INO ₃ • HCl[1]
Formula Weight	379.9 g/mol	463.7 g/mol [1]
Purity	≥98%	≥98%[1]
Formulation	Crystalline solid	Neat solid[1]
Solubility	DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml	Not explicitly stated
λ _{max}	221, 282 nm	203, 300 nm[1]
5-HT _{2A} Receptor Affinity (K _i)	Not explicitly reported	0.044 nM[2]

Experimental Protocols

Detailed experimental methodologies for the synthesis and analysis of NBOMe compounds are crucial for research and forensic applications. The following protocols are generalized from published methods for NBOMe compounds.

General Synthesis Workflow of NBOMe Compounds

The synthesis of NBOMe compounds, including 25iP-NBOMe, typically involves the reductive amination of a corresponding 2C-phenethylamine precursor.



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Caption: General workflow for the synthesis of NBOMe compounds via reductive amination.

Analytical Detection and Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common method for the detection and quantification of NBOMe compounds in biological and seized samples.

Sample Preparation (Serum):

- Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analogue) to the serum sample.
- Solid Phase Extraction (SPE):
 - Condition a C8 SPE column.

- Load the serum sample.
- Wash the column to remove interferences.
- Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions (Representative):

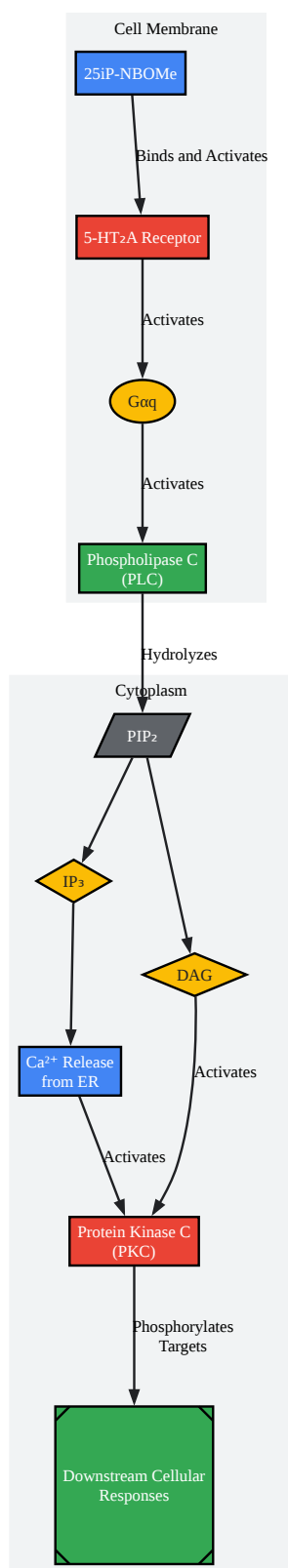
- Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.

Mass Spectrometry Conditions (Representative):

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target NBOMe and internal standard.

Primary Signaling Pathway

NBOMe compounds are potent agonists of the serotonin 5-HT_{2A} receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.



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Caption: Simplified 5-HT_{2A} receptor signaling cascade initiated by NBOMe compounds.

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References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT_{2A} receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
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